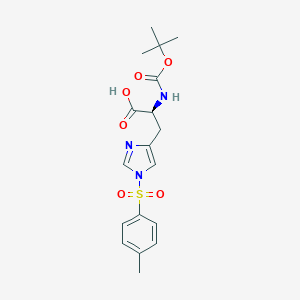

Boc-His(Tos)-OH

Overview

Description

Boc-His(Tos)-OH, or tert-butoxycarbonyl-(tosyl)-L-histidine, is a protected histidine derivative widely used in peptide synthesis. Its structure features two protective groups: the Boc (tert-butoxycarbonyl) group on the α-amino group and the Tos (p-toluenesulfonyl) group on the imidazole side chain. These groups prevent unwanted side reactions during peptide coupling and enable selective deprotection. The compound has a molecular formula of C₁₈H₂₃N₃O₆S and a molecular weight of 409.46 g/mol (CAS: 35899-43-5) . It is critical in synthesizing bioactive peptides and pharmaceutical intermediates, particularly in Boc-based solid-phase peptide synthesis (SPPS) due to its compatibility with acidic deprotection conditions .

Preparation Methods

Synthetic Routes for Boc-His(Tos)-OH

Stepwise Protection of Histidine

The synthesis of this compound follows a two-step protection protocol to safeguard the α-amino and imidazole groups of histidine (Figure 1) .

Step 1: α-Amino Protection with Boc

The primary amino group of histidine is protected using tert-butoxycarbonyl (Boc) anhydride in a basic aqueous solution. Typical conditions include:

-

Reagents : Boc anhydride (1.2–1.5 equivalents), sodium bicarbonate (pH 8–9).

-

Solvent : Water/dioxane (1:1 v/v).

Step 2: Imidazole Protection with Tosyl

The imidazole side chain is subsequently protected with p-toluenesulfonyl (Tos) chloride under anhydrous conditions:

-

Reagents : Tosyl chloride (1.1 equivalents), pyridine (base).

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

Key Data :

| Parameter | Boc Protection | Tos Protection |

|---|---|---|

| Yield | 85–90% | 75–80% |

| Reaction Time | 2–4 h | 6–8 h |

| Purity (HPLC) | ≥95% | ≥90% |

Alternative Protecting Group Strategies

While Tos is widely used for imidazole protection, alternatives like benzyloxymethyl (Bom) or trityl (Trt) groups have been explored. However, Tos remains preferred due to its stability during coupling and ease of removal with hydrogen fluoride (HF) or thiols .

Industrial-Scale Production

Large-Scale Reactor Systems

Industrial synthesis employs automated peptide synthesizers and continuous-flow reactors to enhance efficiency. Key optimizations include:

-

Temperature Control : Jacketed reactors maintain 0–5°C during exothermic steps.

-

Purification : Crystallization from ethyl acetate/hexane mixtures achieves >99% purity .

Case Study : A patent (WO2008014811) detailing lysine protection analogs reported scalable Boc protection using di-tert-butyl dicarbonate in aqueous NaOH, achieving 85% yield . Similar methodologies are adaptable for this compound.

Comparative Analysis of Protection Strategies

Performance of Tos vs. Trityl and π-Mbom

A comparative study (CEM Corporation, 2019) evaluated histidine derivatives in solid-phase peptide synthesis (SPPS) :

| Parameter | His(Tos) | His(Trt) | His(π-Mbom) |

|---|---|---|---|

| Epimerization (D-isomer) | 0.18% | 6.8% | 0.22% |

| Coupling Time (90°C) | 2 min | 10 min | 3 min |

| Solubility in DMF | 0.3 M | 0.2 M | 0.25 M |

| Stability (10 days) | Colorless | Yellowed | Slight yellow |

This compound outperforms Trt in reducing epimerization and accelerates coupling under microwave-assisted conditions .

Optimization Strategies

Coupling Reagent Selection

Carbodiimide reagents like DIC (N,N'-diisopropylcarbodiimide) risk side reactions (e.g., Beckmann rearrangement). Substituting HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) reduces activation time and byproducts :

Case Studies in Peptide Synthesis

Liraglutide Synthesis

Incorporating this compound at the N-terminus of liraglutide (a GLP-1 analog) required microwave-assisted coupling at 90°C for 2 minutes, achieving 98% purity and <0.2% D-isomer .

Beta-Amyloid (1–42)

Using this compound reduced synthesis time by 20% compared to Trt-protected histidine, with crude purity improving from 75% to 85% .

Challenges and Mitigation

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Boc-His(Tos)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc and Tos groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) for Boc deprotection and hydrogen fluoride (HF) for Tos deprotection.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogen fluoride (HF) for Tos removal.

Major Products

The major products formed from these reactions include deprotected histidine and peptide chains with histidine residues incorporated at specific positions .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H23N3O6S

- Molar Mass : 409.46 g/mol

- Appearance : White crystalline solid

- Melting Point : Approximately 125°C (decomposes)

The Boc group protects the amino group of histidine, while the Tos group stabilizes the imidazole ring, allowing for selective reactions during peptide synthesis.

Scientific Research Applications

Boc-His(Tos)-OH is widely utilized in several fields of research:

Peptide Synthesis

- Building Block : It serves as a standard building block for introducing histidine residues in peptides through solid-phase peptide synthesis (SPPS).

- Controlled Deprotection : The protective groups can be selectively removed under mild conditions, facilitating the controlled incorporation of histidine into peptide sequences.

Drug Development

- Therapeutic Agents : The compound is instrumental in synthesizing peptide-based drugs. Histidine residues are critical for biological activity, enhancing the efficacy of therapeutic agents.

- Targeted Drug Design : Research has shown that peptides containing histidine can improve binding affinity to specific receptors, making them valuable in cancer therapy and other targeted treatments.

Biological Studies

- Enzyme Catalysis : Upon deprotection, free histidine can participate in enzyme-catalyzed reactions, playing a vital role in biochemical processes.

- Protein Folding Studies : Studies have demonstrated that histidine contributes to stabilizing protein structures, essential for understanding protein folding mechanisms.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

| Study Focus | Findings |

|---|---|

| Enzyme Activity | Peptides synthesized using this compound demonstrated enhanced catalytic activity when histidine was included at specific positions. |

| Therapeutic Applications | Incorporation into peptide-based drugs showed improved binding affinity to cancer-targeting receptors due to histidine's presence. |

| Protein Folding | Peptides prepared with this compound were analyzed for folding properties, revealing histidine's role in stabilizing protein structures. |

Mechanism of Action

The mechanism of action of Boc-His(Tos)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Tos groups protect the amino and imidazole groups, respectively, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free histidine can participate in various biochemical reactions, including enzyme catalysis and metal ion coordination .

Comparison with Similar Compounds

The following table compares Boc-His(Tos)-OH with structurally analogous histidine derivatives, focusing on protective groups, applications, and key properties:

Key Comparative Insights

Protective Group Stability and Reactivity Tosyl (Tos): The Tos group’s electron-withdrawing nature reduces imidazole nucleophilicity, enabling reactions like Arndt-Eistert homologation, which fail with Trityl (Trt) or Benzyl (Bn) protections . Tos is stable under acidic Boc-deprotection (e.g., TFA) but requires strong acids (e.g., HBr/HOAc) or nucleophilic agents (e.g., thiophenol) for removal. Trityl (Trt): Bulkier than Tos, Trt enhances solubility in organic solvents but may hinder peptide chain elongation due to steric effects. Deprotected under mild acid (e.g., 1% TFA) . Dnp (Dinitrophenyl): Stronger electron withdrawal than Tos; requires thiolysis (e.g., β-mercaptoethanol) for removal, limiting compatibility with standard SPPS protocols .

Synthetic Utility

- This compound is indispensable in β3-homo-histidine synthesis. For example, in Arndt-Eistert homologation, this compound forms diazo ketones (86% yield), while Fmoc-His(Ts)-OH derivatives show poor solubility .

- Fmoc-His(Ts)-OH is preferred in Fmoc-SPPS due to base-labile Fmoc, allowing orthogonal deprotection. However, Tos remains intact during piperidine treatment .

Solubility and Handling

- This compound.DCHA (dicyclohexylamine salt) improves solubility in polar solvents (e.g., DMF), facilitating peptide coupling . In contrast, Boc-His(Boc)-OH exhibits lower solubility due to dual hydrophobic Boc groups .

Applications in Drug Development this compound is used in peptide-based antiviral agents (e.g., oseltamivir conjugates) and μ-conotoxin analogs . Boc-His(Trt)-OH is favored in synthesizing constrained β-hairpin polypeptides, where Trt’s bulk aids in structural stabilization .

Research Findings and Data

- Deprotection Efficiency : Tosyl removal from this compound via HBr/HOAc achieves >95% yield, whereas Trityl deprotection (1% TFA) yields ~90% free imidazole .

- Cost and Availability: this compound is commercially accessible (Novabiochem, ~$50/gram), while Boc-His(Trt)-OH costs \sim$109/gram (Sigma-Aldrich) .

Biological Activity

Boc-His(Tos)-OH, also known as N-α-tert-butoxycarbonyl-N-im-tosyl-L-histidine, is a derivative of the amino acid histidine that incorporates protective groups to enhance its stability and reactivity during peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) group protecting the amino group and a p-toluenesulfonyl (Tos) group on the imidazole side chain. Its molecular formula is C18H23N3O6S, with a molecular weight of approximately 421.45 g/mol. The protective groups allow for controlled incorporation into peptides, making it a valuable building block in solid-phase peptide synthesis.

Role of Histidine in Biological Systems

Histidine, the parent amino acid of this compound, plays several critical roles in biological processes:

- Enzyme Catalysis : Histidine residues are often found in enzyme active sites where they can facilitate catalysis through proton transfer.

- Metal Ion Binding : The imidazole ring of histidine can coordinate with metal ions, which is crucial for the function of many metalloproteins.

- Precursor for Histamine : Histidine serves as a precursor for histamine, a vital neurotransmitter involved in immune responses and gastric acid secretion.

Table 1: Comparative Analysis of Histidine Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Boc and Tos protecting groups | Versatile applications in peptide synthesis |

| Boc-His(Boc)-OH | Two Boc groups | Enhanced stability and protection |

| Fmoc-His(Trt)-OH | Fmoc protection with trityl group | Different protective strategy |

Case Study: Peptide Synthesis and Biological Activity

In a study examining the incorporation of histidine into peptides, researchers utilized this compound to synthesize peptides with enhanced biological activity. The resulting peptides demonstrated improved binding affinities for metal ions, which are essential for their enzymatic functions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy were employed to analyze these interactions at a molecular level, confirming the role of histidine in modulating peptide conformation and activity.

Synthesis and Stability

The synthesis of this compound typically involves several steps:

- Protection of the amino group with the Boc group.

- Protection of the imidazole side chain with the Tos group.

- Purification using techniques such as high-performance liquid chromatography (HPLC).

The protective groups not only enhance stability but also influence solubility and bioavailability when incorporated into larger peptide structures.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Boc-His(Tos)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Synthesis requires careful selection of protecting groups to avoid premature deprotection. The Tos (tosyl) group on the histidine imidazole ring prevents undesired side reactions during coupling . Protocols should specify:

- Activation reagents (e.g., DIC/Oxyma-B) and solvent systems (e.g., dichloromethane) to minimize racemization .

- Purification via reverse-phase HPLC, with analytical validation using TLC (≥98% purity) and mass spectrometry .

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- NMR spectroscopy to confirm the Boc and Tos group positions .

- HPLC (e.g., C18 column, gradient elution) to assess purity, referencing retention times from established methods .

- Melting point analysis (dec. ~130°C) to cross-check against literature data . Discrepancies require replication under controlled humidity/temperature .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMF, DCM). For coupling reactions:

- Pre-dissolve in DMF (0.1–0.3 M) before adding to resin-bound peptides .

- Monitor solubility changes during pH adjustments to avoid precipitation .

Advanced Research Questions

Q. How can researchers mitigate side reactions involving this compound during carbodiimide-mediated couplings?

- Methodological Answer : Side reactions like the Beckmann rearrangement (observed in similar histidine derivatives ) can be minimized by:

- Using alternative coupling reagents (e.g., HATU instead of DIC) to reduce activation time.

- Lowering reaction temperatures (0–4°C) and monitoring via real-time HPLC .

- Incorporating scavengers (e.g., HOAt) to suppress byproduct formation .

Q. What strategies optimize the coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer : Steric hindrance requires iterative optimization:

- Double coupling protocols : Repeat coupling steps with fresh reagents.

- Microwave-assisted synthesis : Enhances reaction kinetics for challenging residues .

- Post-coupling analysis : Use MALDI-TOF MS to detect incomplete couplings and adjust molar excess (2–5 eq.) .

Q. How do researchers reconcile discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Contradictions often arise from batch variability or analytical conditions. To resolve:

- Replicate experiments : Synthesize multiple batches under standardized conditions .

- Cross-validate data : Compare TLC, HPLC, and DSC (differential scanning calorimetry) results across labs .

- Publish detailed metadata : Report solvent purity, equipment calibration, and environmental controls to enhance reproducibility .

Q. What are the stability profiles of this compound under long-term storage, and how should they inform handling protocols?

- Methodological Answer : Stability depends on storage conditions:

- Short-term : Store at –20°C in desiccated, opaque containers to prevent moisture absorption and photodegradation .

- Long-term : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays to establish degradation kinetics .

Q. Data Analysis and Interpretation

Q. How should researchers design experiments to assess the impact of this compound on peptide secondary structure?

- Methodological Answer : Use spectroscopic and computational tools:

- Circular dichroism (CD) : Compare α-helix/β-sheet content in peptides with/without histidine derivatives .

- Molecular dynamics simulations : Model steric effects of the Tos group on conformational flexibility .

- Statistical validation : Apply ANOVA to assess significance across ≥3 independent replicates .

Q. What statistical approaches are appropriate for analyzing contradictory data on this compound reactivity?

- Methodological Answer : Employ meta-analysis frameworks:

- Forest plots : Visualize effect sizes (e.g., coupling yields) across studies .

- Sensitivity analysis : Identify outliers linked to specific reaction conditions (e.g., solvent purity, reagent age) .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with reporting standards when publishing this compound-related findings?

- Methodological Answer : Adhere to guidelines from journals like Beilstein Journal of Organic Chemistry:

- Experimental transparency : Provide raw HPLC chromatograms, NMR spectra, and synthesis protocols in supplementary data .

- Ethical data presentation : Avoid selective reporting; disclose failed coupling attempts and optimization steps .

Properties

IUPAC Name |

(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJSEPKYJSEHW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424176 | |

| Record name | Boc-His(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35899-43-5 | |

| Record name | Boc-His(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.